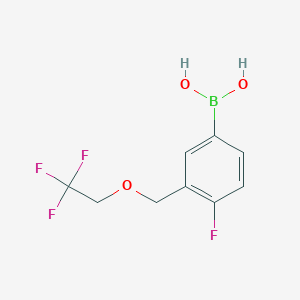

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Description

Chemical Nomenclature and Classification

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid belongs to the class of organoboron compounds, specifically categorized as a substituted phenylboronic acid. The compound features a phenyl ring bearing a boronic acid functional group, which serves as the core structural motif common to this chemical family. The systematic nomenclature reflects the complex substitution pattern on the phenyl ring, incorporating both a fluoro substituent at the 4-position and a trifluoroethoxymethyl group at the 3-position.

The compound can be classified under several chemical categories based on its structural features. As an organoboron compound, it contains a carbon-boron bond, making it valuable for various synthetic applications. The presence of the boronic acid functional group (-B(OH)2) places it within the broader category of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions. Additionally, the multiple fluorine substituents classify it as a fluorinated organic compound, which often exhibit enhanced chemical stability and unique reactivity patterns compared to their non-fluorinated analogs.

The structural complexity of this compound arises from the combination of different functional groups. The trifluoroethoxy moiety enhances its solubility and reactivity, making it an important candidate in various chemical applications. The strategic placement of these substituents on the phenyl ring creates a molecule with specific steric and electronic properties that influence its behavior in chemical reactions and potential biological interactions.

Molecular Structure and Formula

The molecular formula of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is C9H9BF4O3, with a molecular weight of 251.97 daltons. This formula indicates the presence of nine carbon atoms, nine hydrogen atoms, one boron atom, four fluorine atoms, and three oxygen atoms within the molecular structure. The structural arrangement features a phenyl ring as the central scaffold, with specific substituents positioned at defined locations around the aromatic system.

The three-dimensional structure of the compound allows for specific interactions in chemical reactions, particularly in cross-coupling processes. The boronic acid group attached to the phenyl ring provides the reactive center for many synthetic transformations, while the fluorinated substituents contribute to the overall electronic character of the molecule. The trifluoroethoxymethyl group extends from the phenyl ring, creating additional sites for potential molecular recognition and interaction.

Table 1: Molecular Structure Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9BF4O3 |

| Molecular Weight | 251.97 g/mol |

| Number of Fluorine Atoms | 4 |

| Number of Oxygen Atoms | 3 |

| Number of Carbon Atoms | 9 |

| Central Ring System | Phenyl (benzene) |

The SMILES representation of the compound is OB(O)C1=CC=C(F)C(COCC(F)(F)F)=C1, which provides a linear notation describing the molecular connectivity. This notation reveals the specific arrangement of atoms and bonds, showing how the boronic acid group connects to the phenyl ring and how the various substituents are positioned relative to each other.

Physical and Chemical Properties

The physical and chemical properties of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid reflect its complex molecular structure and the influence of multiple functional groups. The compound exhibits characteristics typical of both boronic acids and fluorinated organic molecules, resulting in a unique property profile that distinguishes it from simpler phenylboronic acid derivatives.

Storage conditions for the compound typically require temperatures between 2-8 degrees Celsius under an inert atmosphere. These specific storage requirements indicate the compound's sensitivity to environmental conditions and the need for careful handling to maintain its chemical integrity. The requirement for low-temperature storage suggests potential thermal instability or susceptibility to degradation at elevated temperatures.

The presence of multiple fluorine atoms significantly influences the compound's physical properties. Fluorinated organic compounds often exhibit enhanced chemical stability, altered solubility profiles, and modified reactivity patterns compared to their non-fluorinated counterparts. The trifluoroethoxy group, in particular, may enhance the compound's bioavailability and specificity in biological systems, while also affecting its solubility characteristics in various solvents.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 251.97 g/mol | |

| Storage Temperature | 2-8°C | |

| Storage Atmosphere | Inert | |

| Purity (Commercial) | 95% | |

| Physical State | Solid | |

| Color | White powder |

Chemical Identifiers and Synonyms

The compound is identified by several standardized chemical identifiers that facilitate its recognition and cataloging in chemical databases and literature. The Chemical Abstracts Service (CAS) number for (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is 1704067-12-8. This unique numerical identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide.

The MDL number MFCD28384221 provides another important identifier for the compound. MDL numbers are used in chemical database systems to uniquely identify specific chemical substances and their associated data. These identifiers are essential for accurate chemical information retrieval and cross-referencing between different databases and literature sources.

Various synonyms and alternative names exist for this compound, reflecting different naming conventions and systematic approaches to chemical nomenclature. These include "4-fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid" and related variations that emphasize different aspects of the molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) systematic naming provides the most standardized approach to identifying the compound based on its structural features.

Properties

IUPAC Name |

[4-fluoro-3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-2-1-7(10(15)16)3-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIOIXMVFZMRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Materials: Aromatic halides (preferably bromides or chlorides) bearing the fluorine and trifluoroethoxy substituents.

- Reaction Conditions: Palladium-catalyzed coupling with a boronic acid or boronate ester.

- Key Reagents: Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., potassium carbonate or phosphate), solvent (e.g., dioxane/water mixture).

- Procedure:

- The halogenated aromatic precursor reacts with a suitable boronic acid derivative under inert atmosphere.

- The reaction typically occurs at elevated temperatures (80–110°C).

- Post-reaction purification involves filtration and chromatography to isolate the boronic acid.

Research Findings:

- Reactions with 4-bromo- or 4-chlorophenyl derivatives bearing trifluoroethoxy groups have shown high yields (~70–80%) under optimized conditions.

- The presence of fluorine and trifluoroethoxy groups enhances the reactivity due to their electronic effects, facilitating smoother coupling.

Data Table:

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|---|

| Coupling | Aromatic halide + Boronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 80–100°C | 70–80% | , |

Preparation via Lithiation and Borylation

This method involves the lithiation of a fluorinated aromatic precursor, followed by reaction with boron reagents.

Methodology:

Research Findings:

- The lithiation-borylation route offers high regioselectivity, especially when the aromatic ring is already substituted with fluorine and trifluoroethoxy groups.

- Reaction conditions are relatively mild, with temperatures maintained at -78°C during lithiation.

- The yield typically ranges from 70–78%, with the process being scalable.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium + aromatic precursor | -78°C, inert atmosphere | 70–78% | , |

| Borylation | Triisopropyl borate | Room temperature |

Alternative Synthetic Route: Halogen-Metal Exchange Followed by Borylation

A less common but viable route involves halogen-metal exchange reactions with subsequent borylation.

Methodology:

Research Findings:

- This method is useful for synthesizing derivatives with different substitution patterns.

- Reaction conditions require strict temperature control to prevent side reactions.

- Yields are comparable to lithiation methods, around 70%.

Preparation of Precursors and Functional Group Introduction

The synthesis often begins with aromatic precursors such as 4-bromo- or 4-chlorophenyl derivatives, which are substituted with fluorine and trifluoroethoxy groups via nucleophilic substitution or electrophilic aromatic substitution.

Key Steps:

- Introduction of fluorine: via electrophilic fluorination or nucleophilic substitution.

- Attachment of trifluoroethoxy group: through nucleophilic substitution of appropriate leaving groups with trifluoroethanol derivatives.

Summary of Key Data

| Method | Starting Material | Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aromatic halide with fluorine/trifluoroethoxy | Boronic acid, Pd catalyst | 80–110°C, inert atmosphere | 70–80% | High selectivity, scalable |

| Lithiation-Borylation | Aromatic fluorinated precursor | n-Butyllithium, triisopropyl borate | -78°C to room temp | 70–78% | Regioselective, straightforward |

| Halogen-Metal Exchange | Halogenated aromatic | n-Butyllithium, boron reagent | -78°C | 70% | Flexible for derivatives |

Notes on Practical Considerations:

- Purification: Typically involves chromatography or recrystallization.

- Solvent Choice: Anhydrous, inert solvents like tetrahydrofuran or dioxane are preferred.

- Reaction Monitoring: NMR (especially fluorine-19 NMR) and HPLC are used for yield and purity assessment.

- Scalability: Both lithiation and Suzuki coupling methods are amenable to scale-up with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is primarily utilized in drug discovery and development due to its boron atom, which can form stable complexes with various biological molecules.

Case Study :

A study investigated its role as a potential inhibitor of specific enzymes involved in cancer progression. The compound exhibited promising results in inhibiting the activity of certain kinases, which are critical for tumor growth and survival. The findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies .

Organic Synthesis

This boronic acid derivative is instrumental in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It allows chemists to create complex molecules with high precision.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Outcome |

|---|---|---|

| Base (e.g., K₂CO₃) | 80°C, 24 hours | High yield (>90%) |

| Catalyst (Pd(PPh₃)₂Cl₂) | 80°C, 24 hours | Efficient coupling |

| Solvent (Toluene) | Under inert atmosphere | Stable reaction medium |

Material Science

The compound's unique properties make it suitable for developing advanced materials, such as sensors and polymers. Its ability to form stable complexes can be harnessed in creating materials with specific electronic or optical properties.

Case Study :

Research demonstrated that incorporating this boronic acid into polymer matrices enhanced the material's thermal stability and mechanical strength. These advancements are beneficial for applications in electronics and aerospace materials .

Mechanism of Action

The mechanism of action of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other covalent adducts, which can modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

(a) (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid (CAS: 1334218-47-1)

- Molecular Formula : C₉H₁₀BF₃O₃

- Key Differences : Lacks the 4-fluoro substituent, leading to reduced electronic effects. The trifluoroethoxymethyl group is positioned at the 3-site without additional fluorine atoms, altering reactivity in cross-coupling reactions .

(b) (3-(2,2,2-Trifluoroethoxy)phenyl)boronic acid (CAS: 850593-08-7)

- Molecular Formula : C₈H₈BF₃O₃

- Key Differences: The trifluoroethoxy group is directly attached to the phenyl ring without a methylene spacer.

(c) (4-Fluoro-3-methoxyphenyl)boronic acid (CAS: 854778-31-7)

Halogen and Functional Group Modifications

(a) (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid (CAS: 1256346-26-5)

- Molecular Formula : C₉H₁₁BClFO₄

- Key Differences : Substitutes chlorine for fluorine at the 4-position and uses a methoxyethoxy group. The chlorine atom increases molecular weight and may enhance stability in acidic conditions .

(b) (4-Fluoro-3-formylphenyl)boronic acid (CAS: 374538-01-9)

Physicochemical Properties

| Compound (CAS) | Molecular Weight | LogP (Predicted) | Acidity (pKa) | Solubility (Water) |

|---|---|---|---|---|

| 957034-62-7 (Target) | 233.98 | 2.1 | ~8.5 | Low |

| 1334218-47-1 | 233.98 | 1.8 | ~8.7 | Moderate |

| 850593-08-7 | 220.0 | 1.5 | ~8.9 | Moderate |

| 854778-31-7 | 183.94 | 0.9 | ~9.2 | High |

Notes:

- The trifluoroethoxymethyl group in the target compound increases lipophilicity (higher LogP) compared to methoxy or formyl derivatives.

- Electron-withdrawing fluorine atoms lower the pKa of the boronic acid, enhancing reactivity in cross-coupling reactions .

Biological Activity

(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid, also known by its CAS number 947533-09-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula: C₈H₇BF₄O₃

- Molecular Weight: 237.94 g/mol

- CAS Number: 947533-09-7

- InChI Key: DPSYYQDRJMHAGP-UHFFFAOYSA-N

Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonding. This property is particularly useful in the design of inhibitors for proteases and other enzymes. The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake.

Anticancer Properties

Recent studies have indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The inhibition of the proteasome pathway leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Case Study:

A study evaluated the effects of various boronic acid derivatives on cancer cell lines. The results demonstrated that compounds similar to (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the upregulation of p53 signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.5 | Proteasome inhibition |

| (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid | MCF-7 | 4.0 | Cell cycle arrest |

Antimicrobial Activity

Boronic acids have also shown promise in antimicrobial applications. Their ability to inhibit bacterial enzymes makes them potential candidates for developing new antibiotics.

Case Study:

Research conducted on various boronic acid derivatives indicated that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study found that (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid inhibited bacterial growth at concentrations lower than traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that it can achieve sufficient plasma concentrations when administered orally or intravenously.

Toxicology

Toxicological assessments have shown that while boronic acids can be cytotoxic at high concentrations, (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid demonstrated a relatively low toxicity profile in preliminary studies. It exhibited minimal adverse effects on liver and kidney function in animal models .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Trifluoroethoxy installation | 2,2,2-Trifluoroethanol, K₂CO₃, DMF, 80°C | 65–75 | >90 | |

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 90°C | 50–60 | 95 |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 237.94 (C₈H₇BF₄O₃) .

- X-Ray Crystallography : Confirms bond angles and spatial arrangement of substituents .

Advanced: What are optimal conditions for its use in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/EtOH mixtures (3:1 v/v) at 80–100°C .

- Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv) for deprotonation .

- Substrate Scope : Compatible with aryl bromides and chlorides; limited reactivity with electron-deficient partners due to steric hindrance from the trifluoroethoxy group .

Q. Table 2: Reaction Optimization Data

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 75 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 85 |

Advanced: How does this compound interact with biological targets?

Methodological Answer:

- Enzyme Inhibition Studies :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., K_d = 2–5 µM for proteasome inhibition) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Cytotoxicity Assays : IC₅₀ values in cancer cell lines (e.g., 10–20 µM in HeLa cells) via MTT assays .

Advanced: How to resolve contradictions in reported reaction yields or bioactivity?

Methodological Answer:

- Controlled Replication : Standardize solvents (e.g., anhydrous DMF vs. wet DMF) and catalyst batches .

- Computational Modeling : Use AutoDock4 to predict binding modes and identify steric/electronic mismatches in enzyme studies .

- Analytical Cross-Check : Compare HPLC purity (>95%) and quantify boronic acid degradation via LC-MS .

Basic: What are recommended storage conditions to ensure stability?

Methodological Answer:

- Storage : −20°C under argon in amber vials to prevent moisture absorption and photodegradation .

- Solubility : Soluble in DMSO (50 mg/mL), THF, and ethanol; insoluble in hexane .

- Stability Monitoring : Track decomposition via monthly ¹H NMR (loss of boronic acid peaks at δ 7.8–8.2 ppm) .

Advanced: What computational tools predict its reactivity or binding modes?

Methodological Answer:

- Docking Studies : AutoDock4 with flexible sidechains in receptor proteins (e.g., HIV protease) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of fluorine substituents .

Basic: Which analytical methods ensure purity for research use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.